N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c20-23(21,19-8-10-22-11-9-19)17-6-7-18-13-15(12-16-18)14-4-2-1-3-5-14/h1-5,12-13,17H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVGNQLPJNURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonylation
- Generation of sulfonyl chloride: Morpholine-4-sulfonic acid is treated with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) in chloroform.
- Coupling reaction: The sulfonyl chloride is reacted with the ethylamine-functionalized pyrazole in THF at 0–25°C.
Critical Parameters:
Sulfinylamine Reagent-Mediated Synthesis
A recent advancement utilizes the sulfinylamine reagent t-BuONSO for direct sulfonamide formation:
Reaction Mechanism:
$$
\text{Morpholine} + t\text{-BuONSO} \rightarrow \text{Morpholine-4-sulfinamide} \xrightarrow{\text{Oxidation}} \text{Morpholine-4-sulfonamide}
$$
Advantages:
- Bypasses the need for sulfonyl chloride intermediates.
- Compatible with moisture-sensitive substrates.
- Reported yields: 60–68% for analogous compounds.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Sulfonamide Formation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical sulfonylation | 72 | 95 | 24 |
| t-BuONSO-mediated | 68 | 92 | 18 |
The classical method remains preferable for large-scale synthesis due to reagent availability, while the t-BuONSO approach offers operational simplicity for research-scale applications.
Characterization and Quality Control
Critical analytical data for the final compound:
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, exhibit significant anti-inflammatory effects. The compound's structure allows it to interact with targets involved in inflammatory pathways, potentially leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
A study highlighted that various pyrazole-containing compounds have been successfully employed in treating inflammatory conditions, showcasing their efficacy as analgesics and anti-inflammatory agents .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. The pyrazole moiety has been linked to various mechanisms of action against cancer cells, including the inhibition of cyclin-dependent kinases and other enzymes critical for tumor progression.
In a recent review, several pyrazole derivatives were evaluated for their anticancer activities, with some demonstrating IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and A375 . The structure of this compound positions it favorably for further investigation in this area.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties.
Table 1: Structure–Activity Relationship Insights
These insights illustrate how modifications to the core structure can significantly influence biological activity.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, one study reported that derivatives with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity .
In Vivo Efficacy
While in vitro results are promising, in vivo studies are essential to assess the therapeutic potential of this compound. Preliminary animal studies have indicated that compounds similar to this compound can reduce tumor growth significantly when administered at optimized doses .
Mechanism of Action
The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can disrupt various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The target compound’s key structural elements include:
- Pyrazole core : A 4-phenyl-substituted pyrazole linked to an ethyl chain.
- Morpholine sulfonamide : A morpholine ring connected via a sulfonamide group.
Table 1: Structural Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-phenylpyrazole distinguishes it from Compound 13 (1-methylpyrazole) and N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide (unsubstituted pyrazole) .
- The morpholine sulfonamide moiety is absent in H-8 and Example 53, which instead feature isoquinoline or pyrazolopyrimidine cores .
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- H-8’s isoquinoline sulfonamide scaffold is a well-documented kinase inhibitor, suggesting the target compound may share similar binding modes .
- Fluorine substitution in Example 53 may enhance metabolic stability and target affinity .
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a morpholine ring, a sulfonamide group, and a phenyl-substituted pyrazole moiety. Its molecular formula is with a molecular weight of 306.39 g/mol. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. The in vitro antimicrobial evaluation revealed that certain pyrazole derivatives have minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| This compound | S. aureus | 0.22 | 0.25 |
| Other Derivative | S. epidermidis | 0.25 | 0.30 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In particular, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several pyrazole derivatives on the MCF7 breast cancer cell line and reported IC50 values ranging from 3.79 µM to 42.30 µM, indicating varying degrees of effectiveness . The most potent derivative exhibited significant growth inhibition.
Table 2: Cytotoxicity Data for Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| Other Derivative | NCI-H460 | 12.50 |
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance, some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play an essential role in cell cycle regulation .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide?
Answer: The compound is synthesized via nucleophilic substitution or Mannich-type condensation. A representative approach involves refluxing a pyrazole precursor (e.g., 4-phenyl-1H-pyrazole) with morpholine and formaldehyde in ethanol. For example:
- Step 1: React 4-phenyl-1H-pyrazole with 2-chloroethylamine to form the ethyl-pyrazole intermediate.
- Step 2: Condense the intermediate with morpholine-4-sulfonamide in the presence of formaldehyde under reflux (10 hours). Excess solvent is removed under reduced pressure, and the product is crystallized from ethanol .
Key Reaction Parameters:
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Morpholine, formaldehyde | Ethanol | Reflux (~78°C) | 10 h | ~60–75% |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., morpholine N-CH₂, pyrazole aromatic protons).
- 2D NMR (COSY, HSQC) resolves overlapping signals and confirms connectivity.
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₂₀N₄O₃S: [M+H]⁺ = 349.1293).
- Infrared (IR) Spectroscopy:
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?
Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example:
- Software: SHELXL (via SHELX suite) refines structural parameters using high-resolution data.
- Key Metrics:
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?
Answer:
- Reproducibility Checks:
- Repeat assays under varied conditions (pH, temperature, ionic strength).
- Use orthogonal methods (e.g., surface plasmon resonance [SPR] vs. fluorescence polarization).
- Data Analysis:
Case Study: Contradictory IC₅₀ values for kinase inhibition may arise from ATP concentration differences. Normalize results using Z’-factor statistical validation.
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate solvation in explicit water to estimate logP (partition coefficient).
- Calculate polar surface area (PSA) to predict blood-brain barrier permeability (<60 Ų preferred).
- Docking Studies:
- Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability assessment .
Example Computational Output:
| Property | Predicted Value |
|---|---|
| logP | 2.1 |
| PSA | 78 Ų |
| CYP3A4 Inhibition | Moderate |
Q. How does substituent variation on the pyrazole ring influence bioactivity?
Answer:
- Structure-Activity Relationship (SAR) Studies:
- Replace 4-phenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
- Introduce halogen substituents (e.g., -Cl) to improve metabolic stability.
- Methodology:
Q. What strategies mitigate solubility challenges during in vitro assays?
Answer:
- Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cytotoxicity.
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance aqueous dispersion.
- pH Adjustment: Prepare stock solutions at pH 6.5–7.4 to minimize precipitation .
Optimization Workflow:
Screen solubility in 12 solvents (e.g., ethanol, cyclodextrin).
Validate stability via HPLC over 24 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
